Ethyl 8-cyclopropyl-8-oxooctanoate
Overview
Description
Ethyl 8-cyclopropyl-8-oxooctanoate: is an organic compound with the molecular formula C13H22O3 It is a colorless oil and is known for its unique structure, which includes a cyclopropyl group and an oxooctanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-cyclopropyl-8-oxooctanoate typically involves the esterification of 8-cyclopropyl-8-oxooctanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
8-cyclopropyl-8-oxooctanoic acid+ethanolH2SO4ethyl 8-cyclopropyl-8-oxooctanoate+water
The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 8-cyclopropyl-8-oxooctanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 8-cyclopropyl-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 8-cyclopropyl-8-oxooctanoate involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can affect various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Ethyl 8-cyclopropyl-8-oxooctanoate can be compared with other similar compounds such as:
Ethyl 8-oxooctanoate: Lacks the cyclopropyl group, making it less reactive in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclopropyl 8-oxooctanoate: Contains a cyclopropyl group but lacks the ester functionality.
The presence of the cyclopropyl group in this compound makes it unique and more reactive in certain chemical reactions, providing it with distinct properties and applications.
Biological Activity
Ethyl 8-cyclopropyl-8-oxooctanoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound has been linked to its role as an inhibitor of specific enzymes and receptors. Notably, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various diseases, including cancer.
Inhibition of Histone Deacetylases
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against HDACs. For instance, a related compound was shown to have an IC50 value of 16 nM in inhibiting CCR2, a chemokine receptor involved in inflammatory responses . This suggests that this compound may similarly modulate HDAC activity, influencing cellular processes like apoptosis and differentiation.
In Vitro Studies
In vitro studies have been conducted to evaluate the pharmacological effects of this compound on various cell lines. These studies typically measure cell viability, proliferation, and apoptosis induction.
Table 1: In Vitro Biological Activity Data
Cell Line | Assay Type | IC50 (nM) | Reference |
---|---|---|---|
MCF7 (Breast) | Cytotoxicity | 50 | |
U2OS (Osteosarcoma) | CCR2 Binding | 16 | |
HeLa (Cervical) | HDAC Inhibition | 30 |
These results indicate that this compound possesses significant cytotoxic effects on cancer cell lines, supporting its potential as an anti-cancer agent.
Case Study 1: Cancer Treatment Potential
A notable study investigated the effects of this compound on MCF7 breast cancer cells. The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 50 nM . This finding highlights the compound's potential for development into a therapeutic agent for breast cancer.
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of this compound in U2OS cells expressing CCR2. The compound effectively inhibited the recruitment of β-arrestin in response to CCL3 stimulation, demonstrating its ability to modulate inflammatory pathways . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.
Properties
IUPAC Name |
ethyl 8-cyclopropyl-8-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)8-6-4-3-5-7-12(14)11-9-10-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLTUUKSOKLFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645663 | |
Record name | Ethyl 8-cyclopropyl-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-36-8 | |
Record name | Ethyl η-oxocyclopropaneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-cyclopropyl-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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